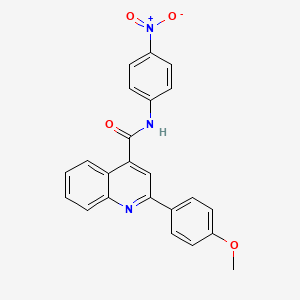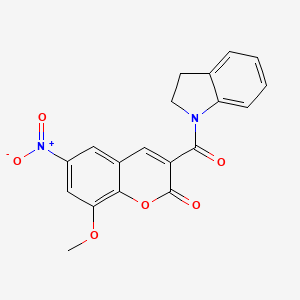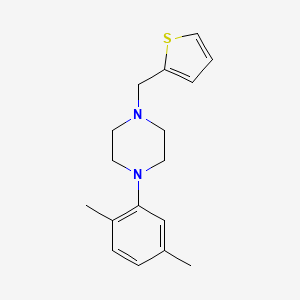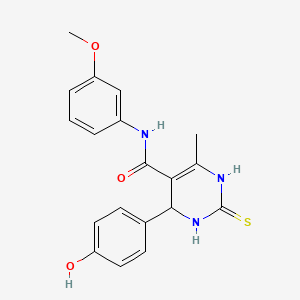
5-(2-butoxy-5-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-butoxy-5-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BCPT, is a synthetic compound with a pyrimidine backbone and a substituted benzylidene moiety. It belongs to the class of heterocyclic compounds and has gained significant attention in scientific research due to its potential biological activities.
Mechanism of Action
The mechanism of action of BCPT is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and microbial infection. It has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression. BCPT has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
BCPT has been shown to have a low toxicity profile and is well tolerated by cells and animals. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, BCPT has been shown to reduce the production of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation. It has also exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Advantages and Limitations for Lab Experiments
BCPT has several advantages for laboratory experiments, including its low toxicity profile, easy synthesis, and potential biological activities. However, its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on BCPT, including investigating its potential as a cancer treatment, exploring its anti-inflammatory properties for the treatment of inflammatory diseases, and studying its antimicrobial activity for the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis and formulation for use in clinical settings.
In conclusion, BCPT is a synthetic compound with potential biological activities that have gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a useful therapeutic agent.
Synthesis Methods
The synthesis of BCPT involves the reaction of 5-chloro-2-hydroxybenzaldehyde and 2-butoxy-1,3-diaminopropane in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrimidine ring. The product is then isolated and purified through recrystallization.
Scientific Research Applications
BCPT has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, BCPT has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also exhibited antimicrobial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
5-[(2-butoxy-5-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-2-3-6-22-12-5-4-10(16)7-9(12)8-11-13(19)17-15(21)18-14(11)20/h4-5,7-8H,2-3,6H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYODCSBWLNPEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-butoxy-5-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)

![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)



![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)